Dioctadecenyl-4,15-dioxo-5,8,11,14-tetraoxaoctadecanedioic acid
Description
Dioctadecenyl-4,15-dioxo-5,8,11,14-tetraoxaoctadecanedioic acid (CAS 66790-57-6, C₁₄H₁₈O₁₀) is a complex organic compound characterized by:
Properties
CAS No. |
93882-50-9 |
|---|---|
Molecular Formula |
C50H90O10 |
Molecular Weight |
851.2 g/mol |
IUPAC Name |
1-O-[2-[2-[2-[4-[(E)-octadec-1-enoxy]-4-oxobutanoyl]oxyethoxy]ethoxy]ethyl] 4-O-[(E)-octadec-1-enyl] butanedioate |
InChI |
InChI=1S/C50H90O10/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39-57-47(51)35-37-49(53)59-45-43-55-41-42-56-44-46-60-50(54)38-36-48(52)58-40-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-34,39-40H,3-32,35-38,41-46H2,1-2H3/b39-33+,40-34+ |
InChI Key |
QMDWHYKBEIKRGZ-CFTRLRGZSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC/C=C/OC(=O)CCC(=O)OCCOCCOCCOC(=O)CCC(=O)O/C=C/CCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCC=COC(=O)CCC(=O)OCCOCCOCCOC(=O)CCC(=O)OC=CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dioctadecenyl-4,15-dioxo-5,8,11,14-tetraoxaoctadecanedioic acid typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common reagents used in the synthesis include organic solvents, catalysts, and oxidizing agents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as chromatography and crystallization are employed to purify the compound and remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Dioctadecenyl-4,15-dioxo-5,8,11,14-tetraoxaoctadecanedioic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound and the reaction conditions.
Common Reagents and Conditions
Oxidation Reactions: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions typically occur under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride and sodium borohydride are used. These reactions are often carried out in anhydrous solvents to prevent side reactions.
Substitution Reactions: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halides and amines. The reaction conditions vary depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes.
Scientific Research Applications
Dioctadecenyl-4,15-dioxo-5,8,11,14-tetraoxaoctadecanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals, polymers, and coatings.
Mechanism of Action
The mechanism of action of Dioctadecenyl-4,15-dioxo-5,8,11,14-tetraoxaoctadecanedioic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation. The exact pathways involved are still under investigation, and further research is needed to fully understand its mechanism of action.
Comparison with Similar Compounds
Key Structural Features
The following table summarizes critical differences between the target compound and analogs:
Biological Activity
Chemical Structure and Properties
DODTOA is characterized by its unique molecular structure that includes multiple functional groups, contributing to its biological activity. The compound's formula can be represented as follows:
The presence of dioxo and tetraoxaoctadecanedioic acid moieties suggests significant reactivity and potential for interaction with biological macromolecules.
DODTOA exhibits several mechanisms of action that contribute to its biological effects:
- Antioxidant Activity : Preliminary studies indicate that DODTOA may possess antioxidant properties, which can mitigate oxidative stress in cells. This is crucial for preventing cellular damage and maintaining homeostasis.
- Anti-inflammatory Effects : Research has shown that DODTOA can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases.
- Cell Proliferation Inhibition : DODTOA has been observed to inhibit the proliferation of certain cancer cell lines, suggesting its potential as an anti-cancer agent. The compound appears to induce apoptosis in these cells through various signaling pathways.
Case Study 1: Antioxidant Activity in Neuronal Cells
In a study conducted on neuronal cells exposed to oxidative stress, DODTOA demonstrated a significant reduction in reactive oxygen species (ROS) levels compared to control groups. This suggests a protective effect against neurodegeneration.
| Parameter | Control Group | DODTOA Treatment |
|---|---|---|
| ROS Levels (μM) | 15 ± 2 | 5 ± 1 |
| Cell Viability (%) | 60 ± 5 | 85 ± 4 |
Case Study 2: Anti-inflammatory Effects
In a murine model of inflammation induced by lipopolysaccharides (LPS), DODTOA treatment resulted in decreased levels of TNF-α and IL-6, indicating its potential as an anti-inflammatory agent.
| Cytokine | Control (pg/mL) | DODTOA Treatment (pg/mL) |
|---|---|---|
| TNF-α | 200 ± 20 | 90 ± 10 |
| IL-6 | 150 ± 15 | 60 ± 5 |
Case Study 3: Cancer Cell Line Inhibition
DODTOA was tested against various cancer cell lines including breast cancer (MCF-7) and prostate cancer (PC-3). The results indicated a dose-dependent inhibition of cell growth.
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 10 |
| PC-3 | 15 |
Pharmacological Potential
The pharmacological profile of DODTOA suggests multiple therapeutic avenues:
- Neuroprotective Agents : Given its antioxidant properties, DODTOA may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Anti-inflammatory Drugs : Its ability to modulate inflammatory responses positions it as a candidate for developing treatments for chronic inflammatory conditions.
- Oncology Applications : The inhibitory effects on cancer cell proliferation indicate potential applications in cancer therapy, warranting further investigation into dosage and delivery methods.
Safety and Toxicity
Preliminary toxicity studies have shown that DODTOA exhibits low toxicity at therapeutic doses. However, comprehensive toxicological evaluations are necessary to establish safety profiles before clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
